5-Fold Kinetic Advantage as a Substrate for AICAR Transformylase Over the Tetrahydro Form
This compound is the kinetically preferred substrate for aminoimidazolecarboxamide ribotide (AICAR) transformylase, a key enzyme in de novo purine biosynthesis. It demonstrates an approximately 5-fold kinetic advantage (Vm/Km) over the more widely available 10-formyl-5,6,7,8-tetrahydrofolate, making it the superior choice for accurate in vitro reconstitution of this pathway. This advantage has been confirmed in both human leukemia cell models and with human recombinant enzyme [1][2].
| Evidence Dimension | Enzyme kinetics (Vm/Km ratio) |
|---|---|
| Target Compound Data | Vm/Km (relative value, 5-fold advantage) |
| Comparator Or Baseline | 10-formyl-5,6,7,8-tetrahydrofolate (Vm/Km baseline) |
| Quantified Difference | ~5-fold higher Vm/Km ratio |
| Conditions | Assay using human recombinant AICAR transformylase and enzyme from human leukemia cells [1][2]. |
Why This Matters
Procuring this compound ensures experiments accurately reflect the in vivo substrate preference and kinetic efficiency of AICAR transformylase, which generic tetrahydrofolate cofactors cannot replicate.
- [1] BRENDA - The Comprehensive Enzyme Information System. Information on EC 2.1.2.3 - phosphoribosylaminoimidazolecarboxamide formyltransferase. Comment: '10-formyl-7,8-dihydrofolate has an about 5fold kinetic advantage, Vm/Km, over 10-formyl-5,6,7,8-tetrahydrofolate for AICAR transformylases in human leukemia cells and for human recombinant AICAR transformylase'. View Source
- [2] Baggott, J.E.; Tamura, T. Evidence for the hypothesis that 10-formyldihydrofolate is the in vivo substrate for aminoimidazolecarboxamide ribotide transformylase. Exp. Biol. Med. (Maywood), 2010, 235, 271-277. View Source
